molecular formula C20H28ClNO2 B1682061 UM-424 CAS No. 58520-98-2

UM-424

Cat. No.: B1682061
CAS No.: 58520-98-2
M. Wt: 349.9 g/mol
InChI Key: JIFGWFKXUFWHTI-UHFFFAOYSA-M
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Description

UM-424 is a chemical compound with the molecular formula C20H27ClNO2 . It is known for its complex structure, which includes a biphenyl group and a propanolamine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of UM-424 typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with dimethylisopropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

UM-424 undergoes various chemical reactions, including:

Scientific Research Applications

UM-424 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of UM-424 involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and the propanolamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

UM-424 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the biphenyl group and the propanolamine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

58520-98-2

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

[2-hydroxy-3-(2-phenylphenoxy)propyl]-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C20H28NO2.ClH/c1-16(2)21(3,4)14-18(22)15-23-20-13-9-8-12-19(20)17-10-6-5-7-11-17;/h5-13,16,18,22H,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

JIFGWFKXUFWHTI-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Appearance

Solid powder

58520-98-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride
UM 424
UM-424

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g (0.033 moles) of 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)propan-2ol and 30 ml of acetone, placed in a pressure container cooled in a Dry Ice-acetone bath is added 30 ml of methyl chloride. The container is sealed and mixture stirred at room temperature for about 8 days, after which time the mixture is again cooled in a Dry Ice-acetone bath. The container is opened slowly to permit reduction of any excess pressure and the solvent and excess methyl chloride is removed by evaporation under reduced pressure. The material remaining is dissolved in 30 ml of absolute ethanol, which then is evaporated under reduced pressure. The latter procedure is repeated and the residue is crystallized from anhydrous acetone to afford [3-(2-phenylphenoxy)-2-hydroxypropyl]isopropyldimethylammonium chloride melting at about 124°-127° C. and represented structurally by the following formula ##STR7##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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